3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCMJYIRXCQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a member of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrroloquinoline core substituted with a methoxyphenyl group and an amide functional group. The molecular formula is , with a molecular weight of approximately 338.4 g/mol.
Anticancer Activity
Research indicates that compounds containing the pyrroloquinoline structure exhibit significant anticancer properties . For instance, derivatives similar to 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide have shown effectiveness against various cancer cell lines. A study demonstrated that related quinoline derivatives inhibited cell proliferation in several human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exhibit anti-inflammatory effects . Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of related compounds has also been noted. Studies have shown that certain quinoline derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Some derivatives act as inhibitors of various kinases involved in cancer progression (e.g., Aurora kinases). This inhibition can disrupt signaling pathways critical for tumor growth .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways or activation of caspases .
- Cytokine Modulation : By modulating the expression of inflammatory cytokines, it can reduce inflammation and associated tissue damage .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on A549 cell lines; showed significant reduction in cell viability with IC50 values in low micromolar range. |
| Study 2 | Evaluated anti-inflammatory effects; demonstrated inhibition of TNF-α production in LPS-stimulated macrophages. |
| Study 3 | Assessed antimicrobial properties; found effective against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
Preparation Methods
Friedländer Condensation
The tricyclic scaffold is constructed using a modified Friedländer reaction , which couples 2-aminobenzaldehyde derivatives with cyclic ketones:
Reagents :
- 2-Amino-4-methoxybenzaldehyde
- Cyclopentanone
Procedure :
- Heat 2-amino-4-methoxybenzaldehyde (1.0 equiv) and cyclopentanone (1.2 equiv) in acetic acid (0.5 M) at 80°C for 12 hours.
- Cool the mixture, precipitate the product with ice water, and purify via recrystallization (ethanol/water).
Outcome :
- Yields 8-amino-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline (70–75% yield).
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.85 (s, 1H, NH), 6.92 (d, $$ J = 8.4 $$ Hz, 1H), 6.45 (d, $$ J = 8.4 $$ Hz, 1H), 3.20 (t, $$ J = 6.8 $$ Hz, 2H), 2.75 (m, 4H), 1.95 (quin, $$ J = 6.8 $$ Hz, 2H).
Introduction of the Propanamide Side Chain
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
Step 1: Friedel-Crafts Acylation
- React 4-methoxyphenylacetylene with propionic anhydride in AlCl₃ (catalyst) at 0°C.
- Yield: 85% after silica gel chromatography.
Step 2: Hydrolysis
Amide Coupling
Activate the carboxylic acid using EDC/HOBt and couple with the pyrroloquinoline amine:
Reagents :
- 8-Amino-pyrroloquinoline (1.0 equiv)
- 3-(4-Methoxyphenyl)propanoic acid (1.1 equiv)
- EDC (1.2 equiv), HOBt (1.2 equiv) in DMF
Procedure :
- Stir reagents in dry DMF (0.3 M) under N₂ at 25°C for 18 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).
Outcome :
- Final compound isolated as a white solid (62% yield).
- Melting Point : 198–200°C.
- HR-MS (ESI+) : m/z calc. for C₂₁H₂₂N₂O₃ [M+H]⁺: 351.1709; found: 351.1712.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Side Reactions
- Oversubstitution : Excess EDC leads to diacylation; stoichiometric control is critical.
- Hydrolysis : Moisture causes retro-Friedel-Crafts degradation; rigorous drying of solvents is essential.
Spectroscopic Characterization
$$ ^1H $$ NMR Analysis (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | s | 1H | Amide NH |
| 7.25 | d (J=8.8 Hz) | 2H | Ar-H (methoxyphenyl) |
| 6.85 | d (J=8.8 Hz) | 2H | Ar-H (methoxyphenyl) |
| 3.80 | s | 3H | OCH₃ |
| 3.20 | t (J=6.8 Hz) | 2H | CH₂ (pyrroloquinoline) |
| 2.90 | t (J=7.2 Hz) | 2H | CH₂ (propanamide) |
IR Spectroscopy (KBr, cm⁻¹)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis
- Immobilize the pyrroloquinoline amine on Wang resin for iterative coupling.
- Enables rapid synthesis of analogs but lowers yield (52%).
Industrial-Scale Considerations
Q & A
Q. Q1. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Amide coupling between substituted phenylpropanoic acid derivatives and the pyrroloquinoline amine moiety .
- Use of coupling agents (e.g., EDC/DCC) in polar aprotic solvents (DMF/DMSO) under inert atmospheres to prevent oxidation .
- Critical parameters:
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but may increase side reactions.
- pH control : Neutral to slightly basic conditions (pH 7–8) during hydrolysis steps prevent decomposition .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks for methoxyphenyl (δ 3.8 ppm for OCH₃) and pyrroloquinoline protons (δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- HPLC-MS : Monitor retention time (~12.5 min on C18 column) and molecular ion ([M+H]⁺ at m/z 405.2) .
Advanced Research Questions
Q. Q3. How does the methoxyphenyl group influence binding affinity to biological targets compared to halogenated analogs?
Methodological Answer:
- Comparative SAR Studies :
- Replace methoxyphenyl with fluorophenyl or chlorophenyl groups to assess changes in target binding (e.g., enzyme inhibition assays) .
- Data Contradiction : Methoxy groups enhance solubility but may reduce affinity for hydrophobic pockets compared to halogens .
- Experimental Design :
- Use surface plasmon resonance (SPR) to measure KD values for target proteins.
- Computational docking (AutoDock Vina) predicts interactions with active sites .
Q. Q4. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or demethylated metabolites that may alter activity .
- Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., AUC0–24h in rodent models) .
Q. Q5. How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR Modeling : Train models on datasets of IC₅₀ values and physicochemical descriptors (logP, polar surface area) .
- Molecular Dynamics Simulations : Analyze binding pocket flexibility to prioritize rigid analogs with reduced off-target effects .
- Synthetic Prioritization : Focus on derivatives with calculated ΔGbinding < −8 kcal/mol in docking studies .
Data-Driven Challenges
Q. Q6. How to address discrepancies in reported melting points and spectral data across studies?
Methodological Answer:
- Standardization : Re-analyze the compound using calibrated equipment (e.g., DSC for melting points, 500 MHz NMR for resolution) .
- Interlaboratory Validation : Collaborate with independent labs to verify data reproducibility .
Q. Q7. What are the limitations of current in vitro assays for predicting in vivo neurotoxicity?
Methodological Answer:
- Assay Gaps :
- In vitro BBB permeability models (e.g., PAMPA) may underestimate efflux transporter interactions .
- Neuronal cell lines (SH-SY5Y) lack metabolic enzyme expression found in vivo .
- Mitigation : Combine microfluidic organ-on-chip models with transcriptomic profiling to bridge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
